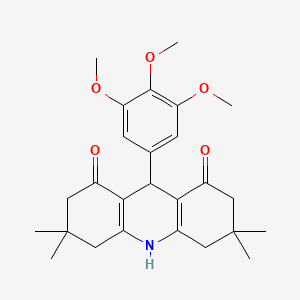
3,3,6,6-tetramethyl-9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-TETRAMETHYL-9-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound belonging to the class of acridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-TETRAMETHYL-9-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves a multi-component reaction. One common method is the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with aromatic aldehydes in the presence of a catalyst such as camphor sulfonic acid . The reaction is usually carried out in ethanol under reflux conditions, resulting in high yields of the desired product .
Industrial Production Methods
For industrial-scale production, the use of solid acid catalysts like yttrium (III) nitrate hexahydrate and tin (II) chloride dihydrate has been explored . These catalysts offer advantages such as reusability, high turnover numbers, and ease of separation from the reaction mixture, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-TETRAMETHYL-9-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
3,3,6,6-TETRAMETHYL-9-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives have shown potential as fluorescent probes for imaging biological systems.
Industry: The compound is used in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 3,3,6,6-TETRAMETHYL-9-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drug development . Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Dioxooctahydroxanthenes: These compounds share a similar core structure but differ in the substituents attached to the aromatic ring.
Xanthene Derivatives: These compounds also contain a similar tricyclic structure and exhibit comparable chemical properties.
Uniqueness
The uniqueness of 3,3,6,6-TETRAMETHYL-9-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H33NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-9-(3,4,5-trimethoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C26H33NO5/c1-25(2)10-15-22(17(28)12-25)21(23-16(27-15)11-26(3,4)13-18(23)29)14-8-19(30-5)24(32-7)20(9-14)31-6/h8-9,21,27H,10-13H2,1-7H3 |
InChI Key |
SEEPZVVDXUDPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















